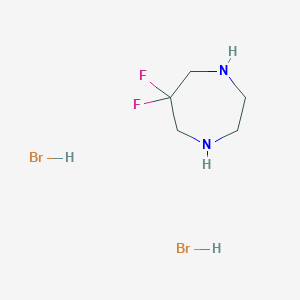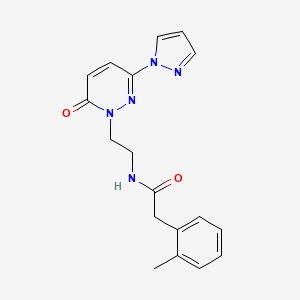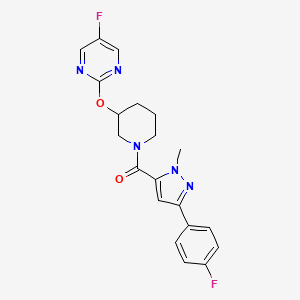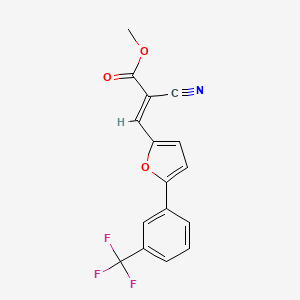
(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , (4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(phenyl)methanone, is a heterocyclic compound that appears to be related to a class of compounds with potential anxiolytic properties without the sedative effects commonly associated with benzodiazepines. The structure suggests that it contains an imidazole ring, a pyrimidine ring, and a phenylmethanone moiety, which are common in compounds that interact with the benzodiazepine receptor.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, (imidazo[1,2-a]pyrimidin-2-yl)phenylmethanones have been synthesized by reacting 4-pyrimidinamines with 3-bromo-1-phenylpropane-1,2-dione. This method could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions to incorporate the piperazine and methyl groups into the final structure .
Molecular Structure Analysis
The molecular structure of this compound includes several pharmacophores that are important for its activity. The imidazole and pyrimidine rings are two such pharmacophores that are known to be crucial for binding to the benzodiazepine receptor. The presence of a phenylmethanone group is also significant, as it has been shown to increase potency in related compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are likely to include nucleophilic substitution and condensation steps. The bromo-dione used in the synthesis of related compounds reacts with amines to form the core phenylmethanone structure, which could be further modified to introduce additional functional groups such as the piperazine ring .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, related compounds have been shown to possess significant anxiolytic activity with reduced sedative effects. This suggests that the compound may have favorable pharmacokinetic properties, such as oral bioavailability, which is important for its potential use as a therapeutic agent .
Applications De Recherche Scientifique
Optical Properties and Material Applications
A study by Volpi et al. (2017) highlights the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share a similar chemical framework with the compound . These derivatives were synthesized via a one-pot, three-component condensation process and exhibited remarkable optical properties, including large Stokes' shifts and tunable quantum yields. The synthesized compounds, especially those with a 3-(2-methoxyphenyl) group, demonstrated potential for application in creating luminescent low-cost materials when dispersed in a transparent thermosetting polyurethane resin Volpi et al., 2017.
Analytical and Quality Control Techniques
Research by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation technique for imatinib mesylate and related substances, showcasing a methodology that could potentially be applied for the analysis and quality control of compounds with a similar structure to the one being discussed Ye et al., 2012.
Potential PET Agents for Parkinson's Disease Imaging
Wang et al. (2017) synthesized a compound, HG-10-102-01, which bears resemblance in its molecular structure to the compound . This synthesized compound was explored as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, demonstrating the role of such chemical structures in developing diagnostic tools for neurodegenerative diseases Wang et al., 2017.
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Propriétés
IUPAC Name |
[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-20-7-8-25(15)18-13-17(21-14-22-18)23-9-11-24(12-10-23)19(26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTXMHUPCMQTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2521659.png)
![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2521660.png)
![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2521663.png)

![N-Methyl-1-[(1-prop-2-enoylpiperidin-3-yl)methyl]triazole-4-carboxamide](/img/structure/B2521666.png)


![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B2521670.png)
![Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2521672.png)

![2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2521676.png)

![4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2521681.png)